Antimycobacterial agent-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antimycobacterial agent-2 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of the mycobacterial life cycle, aiming to reduce the prevalence of drug-resistant strains and improve treatment outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-2 involves multiple steps, including the formation of key intermediates through cycloaddition reactions and subsequent functional group modifications. For instance, one method involves the [3+2] cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields .

Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis are often utilized to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Antimycobacterial agent-2 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation and alkylation reactions to introduce functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are evaluated for their biological activity against mycobacterial strains .

Scientific Research Applications

Antimycobacterial agent-2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on mycobacterial cell wall synthesis and metabolism.

Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating tuberculosis and other mycobacterial infections.

Industry: Utilized in the development of diagnostic tools and therapeutic agents for mycobacterial diseases.

Mechanism of Action

The mechanism of action of antimycobacterial agent-2 involves the inhibition of key enzymes involved in mycobacterial cell wall synthesis. Specifically, it targets arabinosyl transferase, an enzyme responsible for polymerizing arabinose into arabinan and then arabinogalactan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Isoniazid: Inhibits mycolic acid synthesis, essential for mycobacterial cell wall integrity.

Rifampin: Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis.

Ethambutol: Inhibits arabinosyl transferase, similar to antimycobacterial agent-2.

Uniqueness: this compound is unique in its dual action of inhibiting both arabinosyl transferase and other enzymes involved in cell wall synthesis, providing a broader spectrum of activity against drug-resistant mycobacterial strains .

Biological Activity

Antimycobacterial agent-2 (compound 58) has emerged as a significant compound in the fight against mycobacterial infections, particularly those caused by Mycobacterium tuberculosis (Mtb). This article explores its biological activity, including its mechanisms of action, efficacy, and potential for clinical application.

Overview of this compound

This compound is characterized by its potent antimycobacterial properties, with a reported minimum inhibitory concentration (MIC) of 0.8 μM against Mtb . This compound is part of a broader class of antimycobacterial agents that target various pathways essential for the survival and replication of mycobacteria.

The mechanism by which this compound exerts its effects involves several key biochemical interactions:

- Inhibition of Key Enzymes : Similar to other effective antimycobacterial agents, compound 58 inhibits critical enzymes involved in cell wall synthesis and metabolic processes. For instance, it has been shown to target decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme crucial for arabinogalactan synthesis in the mycobacterial cell wall .

- Synergistic Effects : Studies indicate that this compound may work synergistically with established drugs like isoniazid and rifampicin, enhancing their bactericidal effects against resistant strains of Mtb .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant bactericidal activity. Its MIC values have been assessed in various growth media, revealing robust activity even in conditions that mimic the physiological environment of infections .

Case Studies

- Clinical Isolate Testing : In a study involving clinical isolates resistant to standard treatments, this compound showed promising results. It was effective against strains that had developed resistance to clarithromycin, indicating its potential as a treatment option where conventional therapies fail .

- Combination Therapy : A combination therapy involving this compound and clarithromycin resulted in a significant reduction in bacterial load in vitro, suggesting that this combination could be beneficial for treating multi-drug resistant tuberculosis cases .

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. Preliminary studies indicate low toxicity towards human cells, supporting its potential for clinical use without significant adverse effects . This is crucial given the high toxicity often associated with traditional antimycobacterial therapies.

Future Directions

Research into this compound continues to expand, focusing on:

- Mechanistic Studies : Further elucidation of its mechanisms will help optimize its use in combination therapies.

- Clinical Trials : Ongoing and future clinical trials will assess the safety and efficacy of this compound in diverse populations and settings.

- Resistance Studies : Investigating how M. tuberculosis might develop resistance to this compound will be essential to ensure its long-term effectiveness.

Properties

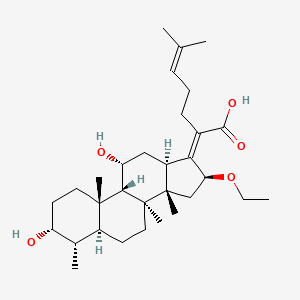

Molecular Formula |

C31H50O5 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-ethoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H50O5/c1-8-36-25-17-31(7)22(26(25)20(28(34)35)11-9-10-18(2)3)16-24(33)27-29(5)14-13-23(32)19(4)21(29)12-15-30(27,31)6/h10,19,21-25,27,32-33H,8-9,11-17H2,1-7H3,(H,34,35)/b26-20-/t19-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChI Key |

GMGBOVQRWIUILG-BOMUXYMCSA-N |

Isomeric SMILES |

CCO[C@H]\1C[C@]2([C@H](/C1=C(\CCC=C(C)C)/C(=O)O)C[C@H]([C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@H]([C@H]4C)O)C)C)O)C |

Canonical SMILES |

CCOC1CC2(C(C1=C(CCC=C(C)C)C(=O)O)CC(C3C2(CCC4C3(CCC(C4C)O)C)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.